N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Lipophilicity Drug Design Physicochemical Properties

N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, commonly referred to as (1-isopropyl-1H-pyrazol-4-yl)methanamine, is a heterocyclic primary amine featuring a pyrazole core substituted at the 1-position with an isopropyl group and at the 4-position with a methylamine functionality. This specific substitution pattern yields a molecular weight of 139.2 g/mol (C7H13N3) and defines its role as a versatile intermediate in medicinal and agrochemical chemistry.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
CAS No. 936940-09-9
Cat. No. B1323012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS936940-09-9
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)CN
InChIInChI=1S/C7H13N3/c1-6(2)10-5-7(8-3)4-9-10/h4-6,8H,1-3H3
InChIKeyDEBSGISFDAOGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 936940-09-9): A Versatile Pyrazole Building Block for Kinase Inhibitor and Agrochemical Synthesis


N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, commonly referred to as (1-isopropyl-1H-pyrazol-4-yl)methanamine, is a heterocyclic primary amine featuring a pyrazole core substituted at the 1-position with an isopropyl group and at the 4-position with a methylamine functionality . This specific substitution pattern yields a molecular weight of 139.2 g/mol (C7H13N3) and defines its role as a versatile intermediate in medicinal and agrochemical chemistry . The compound is frequently employed as a building block in the synthesis of kinase inhibitors targeting cancer and inflammatory pathways, as well as in the development of novel herbicides and fungicides . Its primary amine handle provides a robust point of attachment for downstream derivatization, while the isopropyl group modulates lipophilicity and binding interactions within active sites .

Why N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Cannot Be Casually Replaced with Other Aminopyrazoles


Within the aminopyrazole class, seemingly minor alterations in N-alkyl substitution profoundly impact key physicochemical parameters that govern a molecule's suitability as a building block. For example, substituting the isopropyl group for a methyl, ethyl, or hydrogen drastically alters basicity (pKa) and lipophilicity (LogP), which in turn affects reactivity in coupling reactions, solubility in organic solvents, and the pharmacokinetic profile of final drug candidates [1]. The specific isopropyl and methylamine combination on the N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine scaffold provides a unique balance of steric bulk and electronic properties that is not replicated by its closest analogs. Therefore, a simple substitution with an unsubstituted pyrazole, or one bearing only a methyl or ethyl group, will not yield a functionally equivalent intermediate and may lead to failed syntheses or compounds with undesirable physical or biological properties [2]. The quantitative data below substantiates these critical differences.

Quantitative Differentiation of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Against Key Analogs


Lipophilicity (XLogP) of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine vs. 1-Methyl and 1-Ethyl Analogs

The lipophilicity of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a key determinant of membrane permeability and metabolic stability, is intermediate compared to its smaller N-alkyl analogs. The compound exhibits a calculated XLogP value of -0.2, which is higher (more lipophilic) than the 1-methyl analog (XLogP = -0.4) but lower than the 1-ethyl analog (XLogP = -0.1) [1]. This demonstrates a predictable but distinct trend where the isopropyl group confers a specific lipophilicity value that differs from the linear N-alkyl series. This property is crucial for balancing solubility and target engagement in the final active pharmaceutical ingredient (API) [2].

Lipophilicity Drug Design Physicochemical Properties

Basicity (pKa) of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine vs. 1-Methyl and Unsubstituted Analogs

The basicity of the amine, reflected in its pKa, dictates its protonation state under physiological and synthetic conditions. N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has a predicted pKa of 8.93 ± 0.29 . This places it as a moderately strong base compared to the much less basic unsubstituted 1H-pyrazol-4-amine (pKa = 17.70 ± 0.50) and substantially more basic than the 1-methyl analog (pKa = 3.70 ± 0.10) . The >5 log unit difference in pKa between the target compound and the 1-methyl derivative represents a fundamental shift in protonation behavior. For example, at physiological pH 7.4, the target compound is primarily protonated and charged, whereas the 1-methyl analog is largely neutral. This has direct implications for salt formation, solubility in aqueous buffers, and reactivity in amide bond-forming reactions [1].

Basicity Reactivity Salt Formation

Topological Polar Surface Area (TPSA) Comparison for Brain Penetration Potential

The Topological Polar Surface Area (TPSA) is a key predictor of a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB). N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has a calculated TPSA of 43.8 Ų . This value is nearly identical to that of its close analogs, 1-methyl-1H-pyrazol-4-amine (43.84 Ų) and 1-ethyl-1H-pyrazol-4-amine (43.84 Ų) . This indicates that while lipophilicity and basicity are modulated by the alkyl substituent, the overall polar surface area remains constant, preserving a favorable profile for membrane permeation. The TPSA value falls well below the generally accepted threshold of 60-70 Ų for good oral bioavailability and is within the optimal range (< 90 Ų) for CNS penetration [1].

Blood-Brain Barrier CNS Drug Design Permeability

Boiling Point Prediction and Volatility Comparison for Synthetic Handling

The predicted boiling point of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is 234.0 ± 15.0 °C . This value is significantly higher than that of its unsubstituted counterpart, 1H-pyrazol-4-amine (predicted boiling point ~334.5 °C at 760 mmHg, but melting point is 75-77°C) and comparable to the 1-methyl analog (boiling point ~45-80°C at 760 mmHg) . The moderate boiling point indicates that the compound is a manageable, non-volatile solid or liquid at standard laboratory conditions, facilitating its use as a synthetic intermediate. Its lower volatility compared to smaller N-alkyl analogs reduces losses during solvent evaporation and simplifies purification by standard techniques.

Physicochemical Properties Synthetic Utility Purification

Primary Scientific and Industrial Applications for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine


Synthesis of Kinase Inhibitors for Oncology and Inflammation

This compound is a strategic building block for constructing the hinge-binding motif of ATP-competitive kinase inhibitors, particularly those targeting JAK, SYK, and Aurora kinases [1][2]. The 1-isopropyl group enhances hydrophobic packing within the kinase active site, while the 4-methylamine serves as a versatile linker for attaching larger pharmacophores. The specific lipophilicity (XLogP = -0.2) and basicity (pKa ~8.93) contribute to balanced physicochemical properties in the final inhibitors, potentially improving their cellular permeability and target engagement [3].

Agrochemical Intermediate for Herbicide and Fungicide Development

The pyrazole core is a privileged scaffold in modern agrochemistry. N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine provides a lipophilic handle (isopropyl) and a reactive amine group for generating novel carboxamide or sulfonamide herbicides and fungicides . Its moderate LogP value contributes to the environmental fate profile of the final product, potentially balancing soil mobility and plant uptake. The compound's stability and straightforward reactivity make it suitable for large-scale synthetic processes common in agrochemical manufacturing .

Optimization of CNS-Penetrant Drug Candidates

The combination of a low molecular weight (139.2 g/mol), a small polar surface area (TPSA = 43.8 Ų), and a moderate logP (-0.2) positions N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine as an excellent starting fragment or intermediate for central nervous system (CNS) drug discovery programs [4]. Its physicochemical profile aligns with established metrics for brain penetration (e.g., CNS MPO score), making it a valuable template for designing therapies targeting neurological or psychiatric disorders where a pyrazole core is therapeutically relevant [4].

Fragment-Based Drug Discovery (FBDD) Library Component

As a small, soluble fragment (MW 139.2, predicted LogP -0.2, TPSA 43.8 Ų), N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is an ideal addition to fragment libraries used in high-throughput screening by NMR or X-ray crystallography [5]. Its amine handle allows for rapid chemical elaboration of hits identified in initial fragment screens. The presence of both hydrogen-bond donor (amine) and acceptor (pyrazole nitrogen) groups enables diverse binding modes to target proteins, increasing the likelihood of identifying tractable starting points for drug development campaigns [5].

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